4-(Heptadecafluorooctyl)-1H-pyrazole
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Overview
Description
4-(Heptadecafluorooctyl)-1H-pyrazole is a fluorinated organic compound characterized by the presence of a pyrazole ring substituted with a heptadecafluorooctyl group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their unique chemical properties, including high thermal stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptadecafluorooctyl)-1H-pyrazole typically involves the reaction of heptadecafluorooctyl iodide with a pyrazole derivative under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Heptadecafluorooctyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The heptadecafluorooctyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using sodium hydride as a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-(Heptadecafluorooctyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the production of non-stick coatings, fire-fighting foams, and water-repellent coatings.
Mechanism of Action
The mechanism of action of 4-(Heptadecafluorooctyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated nature allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(Heptadecafluorooctyl)aniline: Another fluorinated compound with similar applications in non-stick coatings and fire-fighting foams.
Perfluorooctanoic acid (PFOA): Widely studied for its environmental impact and health effects.
Perfluorooctanesulfonic acid (PFOS): Known for its use in various industrial applications and its persistence in the environment.
Uniqueness
4-(Heptadecafluorooctyl)-1H-pyrazole stands out due to its unique combination of a pyrazole ring and a heptadecafluorooctyl group, which imparts distinct chemical properties.
Properties
CAS No. |
92914-86-8 |
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Molecular Formula |
C11H3F17N2 |
Molecular Weight |
486.13 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1H-pyrazole |
InChI |
InChI=1S/C11H3F17N2/c12-4(13,3-1-29-30-2-3)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H,(H,29,30) |
InChI Key |
NQDRASINBDLRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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